![molecular formula C15H12ClNO2 B5226346 (2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B5226346.png)
(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-hydroxyphenylamino group attached to a propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to apoptosis and cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
Uniqueness
Compared to its analogs, (2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-7-5-11(6-8-12)14(18)9-10-17-13-3-1-2-4-15(13)19/h1-10,17,19H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNWAIBJJGRRSJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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